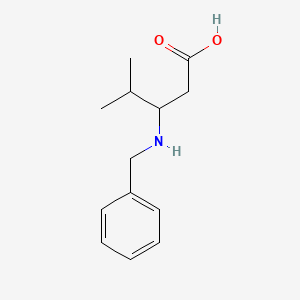

3-(Benzylamino)-4-methylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(2)12(8-13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGHGHLMEXVSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Transformations of 3 Benzylamino 4 Methylpentanoic Acid

Foundational Synthetic Routes to β-Amino Acid Structures

The construction of the β-amino acid backbone can be achieved through several established synthetic routes. While direct synthesis of 3-(Benzylamino)-4-methylpentanoic acid is not extensively documented, its structure can be conceived through the application of well-known reactions.

One of the most common methods is the conjugate addition , or aza-Michael reaction, where an amine is added to an α,β-unsaturated carbonyl compound. researchgate.net For the synthesis of this compound, this would involve the addition of benzylamine (B48309) to an appropriate α,β-unsaturated ester, such as ethyl 4-methylpent-2-enoate. The reaction is often catalyzed by acids or bases and can be performed under solvent-free conditions. wikipedia.org

Another versatile method is the reductive amination of a β-keto ester followed by hydrolysis. organic-chemistry.orgmasterorganicchemistry.com This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. organic-chemistry.org For the target molecule, this could be envisioned by the reaction of a 3-keto-4-methylpentanoic acid ester with benzylamine, followed by reduction of the resulting imine. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride. orgsyn.org

The Mannich reaction provides another route to β-amino compounds through a three-component condensation of an aldehyde, an amine, and a carbonyl compound containing an acidic proton. nih.gov Furthermore, homologation of α-amino acids, such as through the Arndt-Eistert reaction, can extend the carbon chain to produce the corresponding β-amino acid. hilarispublisher.com

More contemporary methods include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which offer pathways from simple starting materials to complex β-amino acid derivatives.

Table 1: Foundational Synthetic Routes to β-Amino Esters This table presents representative examples of foundational synthetic routes applicable to the synthesis of β-amino esters, which are precursors to β-amino acids.

| Reaction Type | Amine | Carbonyl Compound/Precursor | Catalyst/Reagent | Product | Yield (%) |

|---|---|---|---|---|---|

| Aza-Michael Addition | Benzylamine | Methyl acrylate | Vanadyl(IV) acetate | Methyl 3-(benzylamino)propanoate | 96 |

| Reductive Amination | Various amines | Aldehydes/Ketones | NaBH(OAc)₃ | N-alkylated amines | Good to excellent |

Enantioselective Synthesis of this compound

Achieving stereocontrol in the synthesis of β-amino acids is crucial for their application in biologically active compounds. Enantioselective methods aim to produce single enantiomers of the target molecule.

Diastereoselective and enantioselective methods often employ chiral auxiliaries, catalysts, or substrates to control the stereochemical outcome of the reaction. For instance, in the conjugate addition of benzylamine to a chiral α,β-unsaturated ester derived from a chiral alcohol, the stereoselectivity can be directed by the chiral auxiliary.

Catalytic enantioselective methods are highly desirable. Chiral Lewis acids or organocatalysts can be used to promote the enantioselective conjugate addition of amines to enoates. organic-chemistry.org Similarly, asymmetric hydrogenation of β-enamino esters using chiral metal catalysts, such as those based on rhodium or ruthenium, is a powerful method for producing chiral β-amino acids. mdpi.com

Chemoenzymatic methods utilize enzymes to catalyze key steps in a synthetic sequence, often with high enantioselectivity. nih.gov Lipases are commonly employed for the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis or acylation. mdpi.comnih.gov In a kinetic resolution, one enantiomer of the racemic mixture reacts faster with the enzyme, allowing for the separation of the two enantiomers. For example, Candida antarctica lipase (B570770) B (CALB) has been used for the resolution of various N-benzylated β-amino esters. nih.gov The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This approach could be applied to a racemic mixture of the ethyl ester of this compound to obtain the enantiomerically pure acid and ester. nih.govchemrxiv.org

Biocatalytic transamination reactions can also be used to produce chiral β-amino acids through dynamic kinetic resolution, offering high diastereoselectivity and enantioselectivity. nih.gov

Table 2: Enantioselective Chemoenzymatic Hydrolysis of β-Amino Esters This table provides examples of lipase-catalyzed kinetic resolution of racemic β-amino esters, a method applicable for the enantioselective synthesis of the target compound.

| Substrate | Enzyme | Solvent | Product | Enantiomeric Excess (ee %) | Conversion (%) |

|---|---|---|---|---|---|

| rac-Ethyl 3-amino-3-phenylpropanoate | Lipase PSIM (Burkholderia cepacia) | iPr₂O/H₂O | (S)-3-Amino-3-phenylpropanoic acid | ≥99 | >48 |

| rac-N-Benzylated β-amino esters | Candida antarctica lipase B (CAL-B) | n-Hexane/H₂O | Enantiopure N-benzylated β-amino acids | High | - |

Strategies for Derivatization and Functionalization of this compound

The functional groups present in this compound, namely the secondary amine and the carboxylic acid, offer multiple sites for further chemical modification.

The secondary amine of the benzylamino group can undergo further N-alkylation to introduce additional substituents. This can be achieved by reaction with alkyl halides under basic conditions. Reductive amination with other aldehydes or ketones can also be employed to introduce a second N-alkyl group. organic-chemistry.org

The carboxylic acid moiety can be readily converted into a variety of other functional groups. Esterification with alcohols under acidic conditions or using coupling reagents like DMTMM is a common transformation. researchgate.netnih.gov The formation of amides can be achieved by coupling the carboxylic acid with primary or secondary amines using activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Reduction of the carboxylic acid or its ester derivative would yield the corresponding β-amino alcohol.

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. beilstein-journals.org The synthesis of fluorinated analogs of this compound could be approached in two main ways: by using fluorinated building blocks or by late-stage fluorination. nih.gov

One strategy involves the synthesis from fluorinated precursors. For example, a fluorinated version of isobutyraldehyde (B47883) could be used in a Mannich-type reaction to introduce fluorine into the side chain. Alternatively, a fluorinated benzylamine could be used in a conjugate addition or reductive amination reaction to place fluorine on the aromatic ring.

Late-stage fluorination involves the direct introduction of fluorine onto the pre-formed amino acid skeleton. Nucleophilic fluorinating reagents like diethylaminosulfur trifluoride (DAST) can be used to replace a hydroxyl group with fluorine. beilstein-journals.org For instance, if a hydroxyl group were present on the benzyl (B1604629) ring or the alkyl side chain, it could be a target for such a transformation. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are also available for the fluorination of electron-rich positions.

Table 3: Methods for the Synthesis of Fluorinated β-Amino Acids This table outlines general methods for the synthesis of fluorinated β-amino acids, which could be adapted for the preparation of fluorinated analogs of this compound.

| Method | Fluorinating Reagent/Fluorinated Precursor | Key Transformation | Product Type |

|---|---|---|---|

| Nucleophilic Fluorination | DAST, Deoxo-Fluor | Hydroxyl group displacement | Alkyl fluorides |

| Electrophilic Fluorination | NFSI, Selectfluor | Reaction with enolates or electron-rich aromatics | α-Fluoro carbonyls, Aryl fluorides |

| From Fluorinated Building Blocks | Fluorinated aldehydes/imines | Mannich or Reformatsky-type reactions | Fluorinated β-amino acids |

Information on this compound in the context of peptide bond formation and complex adducts is not available in the public domain.

Despite a comprehensive search of scientific literature, specific research detailing the synthetic methodologies, chemoenzymatic transformations, formation of peptide bonds, and complex adducts for the chemical compound this compound could not be located.

General principles of peptide synthesis involve the activation of the carboxylic acid group of one amino acid and its subsequent reaction with the amino group of another to form a peptide bond. This process often requires the use of coupling reagents to facilitate the reaction and protecting groups to prevent unwanted side reactions. Chemoenzymatic methods, which utilize enzymes to catalyze specific steps in a synthetic pathway, are also employed in peptide synthesis to enhance stereoselectivity and reaction efficiency under mild conditions.

The formation of complex adducts typically involves the covalent or non-covalent interaction of a molecule with another, such as a protein or a metal ion. The study of such adducts is crucial in various fields, including pharmacology and toxicology, to understand the mechanisms of action and potential effects of chemical compounds.

However, no scholarly articles, patents, or other scientific publications were identified that specifically describe the application of these principles to this compound. Consequently, the detailed research findings and data tables requested for the formation of peptide bonds and complex adducts involving this particular compound cannot be provided at this time.

Stereochemical Considerations in 3 Benzylamino 4 Methylpentanoic Acid Research

Stereoisomerism and Enantiomeric Purity

3-(Benzylamino)-4-methylpentanoic acid possesses two chiral centers, at the C3 and C4 positions of the pentanoic acid backbone. This structural feature gives rise to the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers are classified into two pairs of enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images.

The spatial orientation of the benzylamino and isopropyl groups relative to the carbon backbone defines the specific configuration of each stereoisomer. The absolute configuration is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an 'R' (rectus) or 'S' (sinister) configuration to each chiral center.

The enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is a critical parameter in research. It quantifies the degree to which one enantiomer is present in excess of the other. High enantiomeric purity is often a prerequisite for studying the specific biological effects of a single enantiomer, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Impact of Stereochemistry on Molecular Recognition and Biological Activity (In Vitro)

The specific three-dimensional shape of each stereoisomer of this compound dictates how it interacts with other chiral molecules, such as proteins, enzymes, and receptors. This molecular recognition is the foundation of its biological activity. Even subtle differences in the spatial arrangement of functional groups can lead to significant variations in binding affinity and efficacy.

For instance, in vitro studies on related β-amino acid derivatives have demonstrated that one enantiomer may bind to a specific receptor with high affinity, eliciting a biological response, while its mirror image may have little to no affinity or could even bind to a different target altogether. This stereoselectivity is a fundamental principle in pharmacology and drug discovery. The precise orientation of the benzylamino and isopropyl groups can influence hydrogen bonding, hydrophobic interactions, and steric compatibility within the binding site of a biological target.

While specific in vitro biological activity data for the individual stereoisomers of this compound is not extensively documented in publicly available literature, the principles of stereochemistry strongly suggest that the (3R,4R), (3S,4S), (3R,4S), and (3S,4R) isomers would exhibit different biological profiles.

Methodologies for Chiral Resolution and Enantiopurification

Given the importance of studying individual stereoisomers, the separation of a racemic mixture (a 1:1 mixture of enantiomers) of this compound into its constituent enantiomers is a critical step. Several methodologies are employed for chiral resolution and enantiopurification.

Diastereomeric Salt Formation and Crystallization: One of the classical and widely used methods for resolving racemic acids is through the formation of diastereomeric salts. This involves reacting the racemic this compound with a chiral resolving agent, which is a single enantiomer of a chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the pure enantiomers of this compound.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and versatile technique for the analytical and preparative separation of enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer of this compound, leading to different retention times and thus, their separation. Various types of CSPs, such as those based on polysaccharides, proteins, or synthetic chiral polymers, can be employed. Derivatization of the amino or carboxyl group of the analyte can sometimes enhance the separation efficiency.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be utilized for the kinetic resolution of racemic mixtures. For example, a lipase (B570770) could selectively catalyze the esterification or hydrolysis of one enantiomer of this compound, leaving the other enantiomer unreacted. The reacted and unreacted forms can then be separated based on their different chemical properties. This method can provide high enantiomeric purity.

Investigations into Analogous Structures and Their Biological Activities in Vitro Studies

Angiotensin-Converting Enzyme 2 (ACE2) Inhibitory Activity of Related 4-Methylpentanoic Acid Derivatives

Recent research has focused on the development of inhibitors for Angiotensin-Converting Enzyme 2 (ACE2), a key receptor for the entry of coronaviruses into host cells. nih.gov A study centered on the synthesis and evaluation of fluorinated analogues of MLN-4760, a known potent ACE2 inhibitor which contains a 4-methylpentanoic acid moiety. nih.gov The investigation aimed to develop novel ACE2 inhibitors with potential applications in positron emission tomography (PET) imaging. nih.gov

The study synthesized four fluorinated analogues of MLN-4760 and evaluated their ACE2 inhibitory potency through in vitro pIC50 assays. nih.gov The results demonstrated that these structural analogues exhibit significant ACE2 inhibitory activity. nih.gov The experimental pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50), were determined for each analogue and compared with their predicted values from in silico docking studies.

The findings from this research underscore the potential of modifying the 4-methylpentanoic acid scaffold to develop potent ACE2 inhibitors. The introduction of fluorine atoms into the structure of MLN-4760 analogues was a key aspect of this study, aiming to enhance their properties for imaging applications while maintaining or improving their inhibitory activity against ACE2.

Table 1: In Vitro ACE2 Inhibitory Activity of Fluorinated MLN-4760 Analogues

| Compound | Predicted pIC50 | Experimental pIC50 |

|---|---|---|

| (S,S)-1 | 7.15 | Not specified |

| (S,S)-2 | 7.55 | Not specified |

| (S,S)-3 | 7.62 | 7.61 ± 0.09 |

| (S,S)-4 | 7.58 | Not specified |

Modulation of Sestrin-GATOR2 Interaction by Fluorinated Analogs of 3-(Benzylamino)-4-methylpentanoic acid (In Vitro)

The Sestrin-GATOR2 signaling pathway plays a crucial role in the cellular response to amino acid availability, particularly in regulating the activity of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). nih.gov Sestrins are a family of proteins that have been identified as negative regulators of mTORC1 signaling. nih.govnih.gov They achieve this, in part, by interacting with the GATOR2 complex, a positive regulator of the amino acid sensing pathway. nih.gov

The interaction between Sestrins and GATOR2 is sensitive to the presence of certain amino acids. nih.gov Specifically, amino acids such as leucine (B10760876) have been shown to disrupt the Sestrin2-GATOR2 interaction. nih.gov This disruption allows for the activation of mTORC1 signaling. Conversely, in the absence of these amino acids, Sestrin2 binds to GATOR2, leading to the inhibition of mTORC1. nih.gov This mechanism highlights Sestrins as potential sensors of amino acid levels within the cell. nih.gov

While direct in vitro studies on the modulation of the Sestrin-GATOR2 interaction by fluorinated analogs of this compound are not available in the reviewed literature, the known sensitivity of this protein-protein interaction to amino acids suggests a potential area for investigation. Given that this compound is a β-amino acid derivative, its structural similarity to natural amino acids could imply a potential to influence the Sestrin-GATOR2 complex. Further research would be necessary to explore whether fluorinated or other derivatives of this compound can mimic or antagonize the effects of natural amino acids on this critical cellular signaling hub.

Broader Perspectives on Biological Targets for β-Amino Acid Scaffolds

The β-amino acid scaffold, of which this compound is a member, has garnered significant interest in medicinal chemistry due to its diverse biological activities and its utility in the design of peptidomimetics. researchgate.net These structures are often more resistant to proteolytic degradation compared to their α-amino acid counterparts, making them attractive candidates for therapeutic development. researchgate.net

In vitro studies have demonstrated that β-amino acid derivatives can act as potent inhibitors of various enzymes. For example, novel sulfamate (B1201201) derivatives of β-amino acids have shown significant inhibitory effects against metabolic enzymes such as human carbonic anhydrase I and II, acetylcholinesterase, butyrylcholinesterase, and α-glycosidase. nih.gov These findings suggest the potential of β-amino acid scaffolds in developing treatments for a range of conditions, including glaucoma, Alzheimer's disease, and diabetes. nih.gov

Furthermore, β-amino acids and their derivatives have been shown to modulate protein-protein interactions (PPIs). nih.govarxiv.orgarxiv.org The ability of these small molecules to influence the interactions between proteins is a key area of research for developing new therapeutic strategies. nih.gov Studies have shown that even simple β-amino acids can affect the stability of protein dispersions by altering the net attractive or repulsive forces between protein molecules. nih.govarxiv.orgarxiv.org This modulatory effect is often additive, meaning that mixtures of different amino acid derivatives can have a combined impact on PPIs. nih.govarxiv.orgarxiv.org The structural diversity and synthetic accessibility of β-amino acids make them a versatile platform for designing molecules that can specifically target and disrupt or stabilize protein complexes involved in disease processes. nih.gov

Computational Chemistry and Theoretical Investigations on 3 Benzylamino 4 Methylpentanoic Acid

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as 3-(Benzylamino)-4-methylpentanoic acid, might bind to a biological target, typically a protein or enzyme. This process is fundamental to understanding its potential mechanism of action and for structure-based drug design.

The initial step involves the generation of a three-dimensional structure of this compound. This can be achieved through various molecular mechanics force fields, such as MMFF94 or UFF, which calculate the potential energy of the molecule as a function of its atomic coordinates. The goal is to identify the lowest energy conformation, which is the most stable arrangement of the atoms.

Once a reliable 3D structure is obtained, molecular docking simulations can be performed. These simulations place the ligand into the binding site of a target protein and predict the preferred binding orientation and affinity. The scoring functions used in docking algorithms estimate the binding free energy, with more negative values indicating a more favorable interaction. Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site.

For instance, in a hypothetical docking study of this compound with a target enzyme, the benzyl (B1604629) group might fit into a hydrophobic pocket, while the carboxylic acid and amino groups could form hydrogen bonds with polar residues. The table below illustrates the kind of data that would be generated from such a simulation.

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Carboxylate Oxygen | Arg122 | 2.8 |

| Hydrogen Bond | Amino Nitrogen | Asp89 | 3.1 |

| Hydrophobic | Benzyl Ring | Phe210, Leu214 | N/A |

| Electrostatic | Carboxylate Group | Lys125 | 4.2 |

This table presents hypothetical data for illustrative purposes.

Such detailed interaction mapping is invaluable for understanding the structure-activity relationship (SAR) and for identifying key pharmacophoric features necessary for biological activity. researchgate.netnih.gov

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and interactions. biointerfaceresearch.com These calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential.

For this compound, DFT calculations could be employed to determine properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the carboxylic acid group would be expected to be regions of negative potential (electron-rich), making them likely sites for electrophilic attack or hydrogen bond donation. The amino group would also represent a region of distinct electronic character.

The following table showcases the type of data that would be obtained from a quantum chemical analysis.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity |

| Dipole Moment | 2.1 D | Measures the molecule's overall polarity |

This table presents hypothetical data for illustrative purposes.

These quantum mechanical descriptors are crucial for predicting the molecule's reactivity, metabolic stability, and the nature of its intermolecular interactions.

Predictive Computational Approaches for De Novo Design of Analogs

De novo design is a computational strategy that aims to create novel molecules with desired properties from scratch. simonsfoundation.orgnih.gov For this compound, this approach could be used to design analogs with potentially improved binding affinity, selectivity, or pharmacokinetic properties.

The process typically begins by defining a set of desired properties for the new molecules. This could include a higher binding affinity for a specific target, improved solubility, or reduced toxicity. Computational algorithms then generate new chemical structures by assembling molecular fragments or by modifying the existing structure of this compound.

For example, the benzyl group could be substituted with other aromatic or heteroaromatic rings to explore different hydrophobic interactions. The pentanoic acid backbone could be modified to alter the molecule's flexibility and the spatial orientation of the key functional groups.

The newly designed analogs are then evaluated in silico for their predicted properties. This can involve running them through the same molecular docking and quantum chemical analyses described above. This iterative process of design, evaluation, and refinement allows for the rapid exploration of a vast chemical space and the identification of promising new drug candidates before committing to costly and time-consuming chemical synthesis and biological testing.

The table below provides a conceptual example of a de novo design workflow starting from this compound.

| Design Strategy | Modification | Predicted Outcome |

| Scaffold Hopping | Replace benzyl group with a pyridine (B92270) ring | Potential for new hydrogen bond interactions |

| Bioisosteric Replacement | Replace carboxylic acid with a tetrazole group | Improved metabolic stability and cell permeability |

| Conformational Constraint | Introduce a cyclopropane (B1198618) ring into the backbone | Reduced conformational flexibility, potentially higher binding affinity |

This table presents hypothetical data for illustrative purposes.

Through these predictive computational approaches, the design of novel analogs of this compound can be systematically and rationally guided, accelerating the discovery of new therapeutic agents. nih.gov

Applications of 3 Benzylamino 4 Methylpentanoic Acid As a Chemical Building Block

Role in Peptide Chemistry and Peptidomimetic Design

The incorporation of β-amino acids like 3-(Benzylamino)-4-methylpentanoic acid into peptide chains is a well-established strategy in peptidomimetic design. Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and defined conformational preferences.

The structure of this compound offers several features that are advantageous for peptidomimetic design:

Proteolytic Resistance: The presence of the amino group on the β-carbon instead of the α-carbon makes the resulting peptide backbone resistant to cleavage by common proteases, which are specific for α-peptide bonds. This can significantly increase the in vivo half-life of a therapeutic peptide.

Conformational Constraint: The N-benzyl group introduces steric bulk and restricts the rotation around the C-N bond. This can help to pre-organize the peptide backbone into specific secondary structures, such as helices, turns, or sheets. The isobutyl side chain further contributes to defining the conformational landscape. Such conformational control is crucial for designing ligands with high affinity and selectivity for biological targets.

Structural Diversity: As a non-natural amino acid, it expands the chemical space available for peptide design beyond the 20 proteinogenic amino acids. The combination of N-alkylation and the β-amino acid scaffold allows for fine-tuning of properties like lipophilicity and hydrogen bonding capacity.

While no studies specifically document the use of this compound, research on other N-alkylated β-amino acids has demonstrated their successful incorporation into bioactive peptide analogs, including enzyme inhibitors and receptor ligands.

| Feature | Potential Advantage in Peptidomimetics |

| β-Amino Acid Backbone | Increased resistance to enzymatic degradation. |

| N-Benzyl Group | Induces conformational constraints; modulates lipophilicity. |

| Isobutyl Side Chain | Influences steric interactions and local conformation. |

Utilization in Combinatorial Synthesis and Library Generation

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a chemical library, which can then be screened for biological activity. Amino acids and their derivatives are fundamental building blocks in the construction of many combinatorial libraries, particularly those aimed at drug discovery.

This compound is a suitable building block for combinatorial library synthesis due to several factors:

Orthogonal Protection Schemes: The carboxylic acid and the secondary amine can be protected with orthogonal protecting groups, allowing for its selective incorporation into a growing polymer chain during solid-phase synthesis.

Structural Scaffolding: It can serve as a central scaffold from which diverse substituents can be appended. For instance, a library could be generated by varying the acyl group attached to the nitrogen (if the benzyl (B1604629) group were introduced at a later stage) or by creating a library of amides at the C-terminus.

Introduction of Peptidomimetic Features: Entire libraries can be imbued with peptidomimetic properties by systematically incorporating building blocks like this compound. This allows for the creation of libraries of compounds with inherent drug-like properties, such as enhanced stability.

The synthesis of a soluble peptidomimetic combinatorial library has been reported where dipeptide scaffolds had their amide hydrogens replaced with various alkyl groups, including benzyl, demonstrating the feasibility of using N-alkylated amino acids in library generation.

| Parameter | Relevance to Combinatorial Synthesis |

| Functional Groups | Carboxylic acid and secondary amine allow for standard peptide coupling and derivatization. |

| Stability | The inherent stability of the β-amino acid structure is transferred to the library compounds. |

| Diversity | Can be used as a scaffold to introduce multiple points of diversity. |

Scaffold for Diverse Heterocyclic Compound Development

β-Amino acids are versatile starting materials for the synthesis of a wide range of heterocyclic compounds, many of which are of medicinal importance. The functional groups of β-amino acids are suitably positioned to undergo cyclization reactions to form various ring systems.

This compound could potentially serve as a scaffold for heterocycles such as:

β-Lactams: These four-membered rings are the core structure of penicillin and other antibiotics. Intramolecular cyclization of a β-amino acid can lead to the formation of a β-lactam ring.

Pyrimidinones and Pyridinones: Condensation reactions with suitable reagents can lead to the formation of these six-membered heterocyclic systems, which are common motifs in pharmacologically active molecules.

Benzodiazepines: These seven-membered rings are a privileged scaffold in medicinal chemistry. β-Amino acids can be key components in their synthesis.

The benzyl and isobutyl groups would serve as substituents on the resulting heterocyclic core, influencing the steric and electronic properties of the final molecule. This allows for the generation of a library of related heterocyclic compounds for structure-activity relationship (SAR) studies. For example, derivatives of 3-aminopropanoic acid have been used as scaffolds for the development of novel antimicrobial and anticancer candidates.

| Heterocyclic System | Potential Synthetic Route |

| β-Lactams | Intramolecular cyclization. |

| Pyrimidinones | Condensation with 1,3-dielectrophiles. |

| Benzodiazepines | Multi-step synthesis involving condensation with ortho-phenylenediamines. |

Future Perspectives and Emerging Research Directions

Identification of Novel Therapeutic Targets (In Vitro)

The initial step in elucidating the therapeutic potential of 3-(Benzylamino)-4-methylpentanoic acid involves the identification of its molecular targets within a biological system. In vitro assays are fundamental to this process, offering a controlled environment to observe the compound's direct interactions with specific proteins or cellular pathways. A primary avenue of investigation is the use of enzyme inhibition assays, as many drugs exert their effects by modulating enzyme activity. scielo.brresearchgate.net

A panel of enzymes, selected based on the structural motifs of the compound, would be a logical starting point. For instance, given its amino acid-like structure, enzymes involved in amino acid metabolism could be considered as potential targets. High-throughput screening of this compound against a broad range of enzyme classes, such as proteases, kinases, and transferases, could reveal unexpected inhibitory activities. creative-enzymes.com

The following table illustrates a hypothetical screening panel for identifying potential enzyme targets for this compound.

| Enzyme Class | Specific Enzyme Example | Assay Principle | Potential Therapeutic Area |

| Proteases | Cathepsin K | Fluorogenic substrate cleavage | Osteoporosis, Arthritis |

| Kinases | p38 MAP Kinase | ATP consumption or phosphopeptide formation | Inflammation, Cancer |

| Deacetylases | Histone Deacetylase 1 (HDAC1) | Fluorogenic acetylated substrate | Cancer, Neurodegenerative diseases |

| Transferases | Ornithine Aminotransferase | Coupled enzymatic reaction | Cancer |

Should initial screenings yield a "hit," subsequent detailed kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). glpbio.com

Development of Advanced Synthetic Methodologies

The availability of this compound in sufficient quantity and purity is paramount for extensive biological evaluation. While general methods for the synthesis of β-amino acids are established, the development of advanced, efficient, and stereoselective synthetic routes for this specific compound and its analogues is a key area of future research. ccspublishing.org.cnnih.gov Enantioselective synthesis is particularly crucial, as the biological activity of chiral molecules often resides in a single enantiomer. hilarispublisher.com

One promising approach is the use of catalytic asymmetric conjugate addition reactions, which can establish the chiral center at the β-position with high enantioselectivity. nih.gov Another avenue involves the homologation of α-amino acids, which are readily available chiral starting materials. hilarispublisher.com Furthermore, biocatalytic methods, employing engineered enzymes, are gaining traction for the synthesis of non-canonical amino acids and could offer a green and highly selective route to this compound. nih.gov

The table below outlines potential synthetic strategies for the enantioselective synthesis of this compound.

| Synthetic Strategy | Key Reaction | Potential Advantages |

| Asymmetric Conjugate Addition | Rhodium-catalyzed addition of a benzylamine (B48309) equivalent to a chiral α,β-unsaturated ester. | High enantioselectivity and convergence. |

| Homologation of α-Amino Acids | Arndt-Eistert homologation of a protected valine derivative followed by reductive amination with benzaldehyde. | Utilization of readily available chiral pool starting materials. |

| Biocatalysis | Transaminase-mediated amination of a suitable keto-acid precursor. | High stereoselectivity, mild reaction conditions, environmentally friendly. |

The development of these methodologies would not only facilitate the production of the target compound but also enable the synthesis of a library of related analogues for structure-activity relationship (SAR) studies.

High-Throughput Screening and Computational Integration in Discovery

To accelerate the exploration of the therapeutic potential of this compound, high-throughput screening (HTS) and computational methods are indispensable tools. HTS allows for the rapid testing of the compound, and a library of its analogues, against a vast number of biological targets. nih.govacs.org This can be particularly effective in identifying novel and unexpected biological activities. researchgate.net

For instance, a library of derivatives of this compound, with variations in the benzyl (B1604629) and methylpentanoic acid moieties, could be screened against a panel of cancer cell lines to identify potential antiproliferative agents. The data from such screens can then be used to build quantitative structure-activity relationship (QSAR) models. beilstein-journals.org

Computational methods, such as molecular docking, can be used to predict the binding of this compound to the three-dimensional structures of potential protein targets. beilstein-journals.orgnih.gov These in silico studies can help to prioritize which targets to investigate experimentally and can provide insights into the molecular basis of the compound's activity. The integration of computational predictions with experimental screening data can create a powerful feedback loop for the design of more potent and selective analogues. mdpi.com

The following table illustrates how HTS and computational methods could be integrated in the study of this compound.

| Method | Application | Expected Outcome |

| High-Throughput Screening (HTS) | Screening a library of analogues against a panel of G-protein coupled receptors (GPCRs). | Identification of "hit" compounds that modulate GPCR activity. |

| Computational Docking | Docking of this compound into the crystal structures of various enzymes. | Prediction of binding affinity and identification of key interacting residues. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of analogues with their observed biological activity from HTS. | A predictive model to guide the synthesis of more potent compounds. |

By synergistically employing these advanced in vitro, synthetic, and in silico methodologies, the scientific community can efficiently navigate the early stages of drug discovery for this compound, paving the way for the potential development of novel therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for 3-(Benzylamino)-4-methylpentanoic acid, and what key reaction conditions must be controlled?

The synthesis typically involves introducing the benzylamino group to a 4-methylpentanoic acid backbone via nucleophilic substitution or reductive amination. Key conditions include:

- Catalytic hydrogenation for reducing intermediates (e.g., nitro or imine groups) under controlled H₂ pressure .

- pH control during amination to prevent side reactions like over-alkylation .

- Temperature optimization (e.g., 0–5°C for diazotization steps to avoid decomposition) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in substitution steps .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological validation includes:

- NMR spectroscopy : and NMR confirm regiochemistry and benzyl group integration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC/GC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental analysis : Carbon/nitrogen ratios validate stoichiometry .

Advanced: How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?

Discrepancies often arise from:

- Catalyst loading : Pd/C vs. Raney Ni in hydrogenation steps may alter enantioselectivity .

- Impurity profiling : Side products (e.g., N-benzyl byproducts) require LC-MS or -DOSY NMR to identify .

- Kinetic studies : Monitor reaction progress via inline FTIR to optimize time-dependent yield .

Advanced: What strategies are employed to achieve enantioselective synthesis of this compound, and how is stereochemical purity verified?

Enantioselective methods include:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts in asymmetric hydrogenation .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

- Verification : Chiral HPLC (Chiralpak® AD-H column) or X-ray crystallography confirms absolute configuration .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Key protocols from safety data sheets (SDS):

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Storage : Keep at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced: How does the benzylamino group influence the compound's reactivity in nucleophilic or electrophilic reactions compared to its non-substituted analogs?

The benzylamino group:

- Enhances nucleophilicity : Participates in SN2 reactions with alkyl halides (e.g., methyl iodide) under mild conditions .

- Stabilizes intermediates : Resonance effects reduce carbocation instability in Friedel-Crafts alkylation .

- Directs electrophilic substitution : Benzyl protection shifts regioselectivity in nitration/sulfonation .

Advanced: What computational modeling approaches are used to predict the metabolic pathways of this compound in biological systems?

Methodologies include:

- Density Functional Theory (DFT) : Predicts oxidative metabolism sites (e.g., benzylic C-H activation) .

- Molecular docking : Simulates interactions with leucine 2,3-aminomutase to model β-amino acid metabolism .

- QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with renal clearance rates .

Basic: What chromatographic purification methods are recommended for isolating this compound from complex reaction mixtures?

Effective techniques:

- Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate → methanol) .

- Ion-exchange chromatography : Separate charged species using Dowex® 50WX8 resin .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.